N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide is a compound that features a piperidine and pyrrolidine moiety. These heterocyclic systems are pivotal in the production of various drugs due to their significant pharmacophoric features. The compound’s structure includes a piperidine ring, a pyrrolidine ring, and a but-2-ynamide group, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Moiety: Piperidine can be synthesized via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrrolidine and piperidine moieties are coupled using reagents such as carbodiimides or other coupling agents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-2,5-diones, which feature the pyrrolidine ring, are known for their biological significance.
Uniqueness
N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide is unique due to its combined piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-6-13(18)15-12-7-5-10-17(11-12)14(19)16-8-3-4-9-16/h12H,3-5,7-11H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZPHMKGILCWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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